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Compound of Interest

Compound Name: P34cdc2 Kinase Fragment

Cat. No.: B12393431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful

immunoprecipitation (IP) of p34cdc2 kinase from cell lysates. The information herein is

intended to guide researchers in isolating this key cell cycle regulator for subsequent analysis,

such as kinase activity assays and Western blotting.

Introduction
The p34cdc2 kinase, also known as Cyclin-Dependent Kinase 1 (CDK1), is a serine/threonine

protein kinase that plays a pivotal role in regulating the eukaryotic cell cycle.[1][2][3] Its activity

is essential for the G2/M transition.[4] Dysregulation of p34cdc2 activity is often associated with

uncontrolled cell proliferation and cancer. Therefore, the ability to specifically

immunoprecipitate p34cdc2 is crucial for studying its function, regulation, and interaction with

other proteins, as well as for screening potential therapeutic inhibitors.

Immunoprecipitation is a powerful technique used to isolate a specific protein from a complex

mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[5] The

resulting immunoprecipitated complex can then be used in a variety of downstream

applications.
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The following tables summarize key quantitative parameters for the immunoprecipitation of

p34cdc2, compiled from various sources. These values should be considered as starting points

and may require optimization for specific experimental conditions.

Table 1: Antibody and Cell Lysate Concentrations

Parameter
Recommended
Range

Notes Source(s)

Antibody

Concentration

1 - 10 µg per IP

reaction

The optimal amount

should be determined

empirically.

[5][6][7]

Cell Lysate

Concentration
250 µg - 1.0 mg/ml

Dependent on the

expression level of

p34cdc2 in the cell

type.

[8]

Cell Lysate Volume 200 - 500 µl [8][9]

Total Protein per IP 100 - 500 µg [6]

Table 2: Reagent Volumes and Incubation Times
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Reagent/Step
Recommended
Volume/Time

Notes Source(s)

Protein A/G Agarose

Beads
20 µl of 50% slurry

Pre-washing the

beads is

recommended to

reduce non-specific

binding.

[8][9]

Protein A/G Magnetic

Beads
20 µl of slurry [8]

Lysate Pre-clearing

Incubation
20 - 60 minutes at 4°C

This step is highly

recommended to

minimize background.

[8][9]

Antibody-Lysate

Incubation

1 hour to overnight at

4°C

Overnight incubation

may increase yield but

also background.

[5][9]

Immune Complex

Capture
1 - 3 hours at 4°C [9]

Wash Steps
3 - 5 times with 500 µl

wash buffer

Thorough washing is

critical for removing

non-specific proteins.

[9]

Table 3: Kinase Assay Parameters (Post-Immunoprecipitation)
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Parameter
Recommended
Value

Notes Source(s)

Kinase Buffer Volume 40 - 50 µl [10]

ATP Concentration 30 µM

Can be adjusted

based on the specific

activity of the kinase.

[10]

Substrate

Concentration

Varies (e.g., 100 µg/ml

GST-cdk2 K33R)

The optimal

concentration

depends on the

substrate used.

Histone H1 is a

common substrate.

[10]

Reaction Incubation
20 - 30 minutes at 23-

30°C
[10]

Experimental Protocols
This section provides a detailed protocol for the immunoprecipitation of p34cdc2 kinase from

cell lysates, followed by a general procedure for a subsequent kinase assay.

Materials and Reagents
Cell Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer) 50 mM Tris-HCl pH 7.4,

150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with

protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 µg/ml aprotinin, 1 µg/ml leupeptin,

1 mM Na3VO4, 1 mM NaF) immediately before use.[11]

Wash Buffer: (e.g., IP Lysis/Wash Buffer) 25 mM Tris, 150 mM NaCl, 1 mM EDTA, 1% NP-

40, 5% glycerol, pH 7.4.

Antibody: Anti-p34cdc2/CDK1 antibody (monoclonal or polyclonal).

Control IgG: Normal IgG from the same species as the primary antibody.

Protein A/G Agarose or Magnetic Beads.
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Kinase Assay Buffer (if applicable): 80 mM Na-β-glycerophosphate, 20 mM EGTA, 15 mM

MgCl2, 1 mM DTT, pH 7.4.[10]

ATP Solution (if applicable): 10 mM ATP stock.

Kinase Substrate (if applicable): e.g., Histone H1 or a specific peptide substrate.

SDS-PAGE Sample Buffer.

Detailed Immunoprecipitation Protocol
Cell Lysate Preparation:

Culture cells to the desired confluency and treat as required for your experiment.

Wash cells twice with ice-cold PBS.

Add ice-cold lysis buffer to the cell monolayer (e.g., 1 ml for a 10 cm dish).

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

Determine the protein concentration of the lysate using a suitable protein assay (e.g.,

Bradford or BCA). Adjust the concentration to 1-2 mg/ml with lysis buffer.[11]

Pre-clearing the Lysate (Recommended):

To 500 µl of cell lysate, add 20 µl of a 50% slurry of Protein A/G beads.[9]

Incubate on a rotator for 30-60 minutes at 4°C.

Centrifuge at 2,500 x g for 3 minutes at 4°C.

Carefully transfer the supernatant to a new tube, avoiding the bead pellet.
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Immunoprecipitation:

Add 1-5 µg of anti-p34cdc2 antibody to the pre-cleared lysate. For a negative control, add

the same amount of control IgG to a separate tube of lysate.

Incubate with gentle rotation for 2 hours to overnight at 4°C.

Add 20-30 µl of a 50% slurry of Protein A/G beads to each tube.

Incubate with gentle rotation for 1-3 hours at 4°C to capture the antibody-antigen

complexes.

Washing:

Pellet the beads by centrifugation at 2,500 x g for 1 minute at 4°C.

Carefully remove the supernatant.

Wash the beads three to five times with 500 µl of ice-cold wash buffer. After each wash,

pellet the beads and completely remove the supernatant.

Elution:

For Western Blot Analysis: After the final wash, remove all supernatant and add 20-40 µl

of 2X SDS-PAGE sample buffer directly to the beads. Boil the sample for 5-10 minutes to

dissociate the immunocomplexes from the beads. Centrifuge to pellet the beads, and the

supernatant is ready for loading onto an SDS-PAGE gel.

For Kinase Assay: After the final wash, resuspend the beads in kinase assay buffer.

p34cdc2 Kinase Assay Protocol (Post-IP)
After the final wash of the immunoprecipitation, resuspend the beads in 40 µl of 1X Kinase

Buffer.

Add the desired substrate (e.g., 1 µg of Histone H1).
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Initiate the kinase reaction by adding ATP to a final concentration of 30 µM, including [γ-

³²P]ATP for radioactive detection if desired.

Incubate the reaction at 30°C for 30 minutes with gentle agitation.

Terminate the reaction by adding 20 µl of 3X SDS sample buffer.

Boil the samples for 5 minutes.

Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel.

Analyze the results by autoradiography (for radioactive assays) or by Western blotting with a

phospho-specific antibody against the substrate.
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Click to download full resolution via product page

Caption: p34cdc2 (CDK1) activation at the G2/M transition.
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Caption: Workflow for the immunoprecipitation of p34cdc2 kinase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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